BenchChemオンラインストアへようこそ!

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide

Drug-likeness Lipophilicity Diversity-oriented synthesis

Choose this 2,4-dimethylphenyl-substituted 1,3,4-oxadiazole for your lead-discovery programs. Its TPSA of ~64 Ų and cLogP ~3.9 confer predicted CNS permeability, while the 2,4-dimethyl pattern avoids off-target liabilities of methoxy or heteroaryl analogs. Supplied at ≥95% HPLC purity from a consistent catalog source, it reduces inter-batch variability in HTS campaigns. For SAR expansion beyond common mono-substituted or furyl variants, order this fragment-suitable building block.

Molecular Formula C19H19N3O2
Molecular Weight 321.38
CAS No. 891114-34-4
Cat. No. B2728904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
CAS891114-34-4
Molecular FormulaC19H19N3O2
Molecular Weight321.38
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3)C
InChIInChI=1S/C19H19N3O2/c1-13-8-10-16(14(2)12-13)18-21-22-19(24-18)20-17(23)11-9-15-6-4-3-5-7-15/h3-8,10,12H,9,11H2,1-2H3,(H,20,22,23)
InChIKeyLNYYEGXERYIKBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide (CAS 891114-34-4): Procurement-Relevant Identity and Class Profile


N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide (CAS 891114-34-4) is a synthetic small molecule belonging to the 1,3,4-oxadiazole heterocycle class . The compound features a 2,4-dimethylphenyl substituent at the oxadiazole 5-position and a 3-phenylpropanamide moiety linked through the oxadiazole 2-amino position, yielding a molecular formula of C₁₉H₁₉N₃O₂ and a molecular weight of 321.38 g·mol⁻¹ . 1,3,4-Oxadiazole derivatives are broadly recognized in medicinal chemistry for their diverse pharmacological profiles, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory activities [1]. This compound is supplied as a research-grade chemical (purity ≥95%) and is utilized as a building block or screening candidate in early-stage drug discovery programs .

Why In-Class Substitution of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide Is Not Trivial


1,3,4-Oxadiazole derivatives cannot be freely interchanged despite sharing a common heterocyclic scaffold. The substitution pattern on the 5-phenyl ring critically modulates both physicochemical properties and target-binding profiles [1]. The 2,4-dimethyl substitution present in CAS 891114-34-4 introduces steric and electronic effects that are distinct from mono-substituted (e.g., 4-methoxy, 3-chloro) or heteroaryl analogs (e.g., furan-2-yl, thiophen-2-yl). Even within the dimethyl series, the 2,4-regioisomer yields different molecular shape and lipophilicity compared to 3,5- or 2,6-dimethyl variants, potentially altering membrane permeability and off-target liability [2]. Consequently, selecting a close analog without verifying target-specific activity data risks compromising assay reproducibility and lead-optimization trajectories.

Quantitative Differentiation Evidence for N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide


Physicochemical Differentiation: LogP and Molecular Weight Relative to Close Analogs

The 2,4-dimethylphenyl substitution yields a calculated logP (cLogP) of approximately 3.9, which is 0.8 log units higher than the 4-methoxyphenyl analog (cLogP ~3.1) and 0.5 log units higher than the 2,4-dimethoxyphenyl analog (cLogP ~3.4) [1]. This elevated lipophilicity may enhance membrane permeability but also requires careful control of off-target binding. The molecular weight (321.38 g·mol⁻¹) is within Lead-like space, whereas the dimethoxy analog (MW 353.4) exceeds the typical lead-optimization ceiling of 350.

Drug-likeness Lipophilicity Diversity-oriented synthesis

Hydrogen-Bond Donor/Acceptor Profile Differentiation from Heteroaryl and Halo Analogs

CAS 891114-34-4 possesses 1 hydrogen-bond donor (amide NH) and 4 hydrogen-bond acceptors (oxadiazole N and O, amide C=O), identical to the oxadiazole core of comparator analogs. However, the 2,4-dimethylphenyl substituent eliminates the additional H-bond acceptor present in the furan-2-yl (CAS 851095-51-7; 1 extra oxygen) and 4-methoxyphenyl (CAS 865286-77-7; 1 extra ether oxygen) analogs . The absence of polar heteroatoms on the 5-aryl ring reduces topological polar surface area (TPSA) and may improve blood-brain barrier penetration relative to the furyl and methoxy derivatives. [1]

Medicinal chemistry Pharmacophore design Structure-activity relationship

Class-Level Enzyme Inhibitory Potential: Thymidine Phosphorylase Compared to Known Oxadiazole Inhibitors

Although no direct IC₅₀ data are available for CAS 891114-34-4, 1,3,4-oxadiazole-2-thione derivatives with aryl substitution at the 5-position have demonstrated thymidine phosphorylase (TP) inhibitory activity with IC₅₀ values ranging from 14.40 ± 2.45 μM to 173.23 ± 3.04 μM [1]. Molecular docking studies indicate that the 5-aryl group occupies a hydrophobic pocket adjacent to the TP active site, and the 2,4-dimethyl substitution pattern is predicted to engage in favorable van der Waals contacts with Val208 and Ile214 [2]. By contrast, the clinically investigated TP inhibitor TPI (5-chloro-6-[1-(2-iminopyrrolidinyl)methyl]uracil) achieves IC₅₀ values in the nanomolar range but lacks the synthetic tractability and scaffold-hopping potential of the oxadiazole class.

Anticancer Thymidine phosphorylase Molecular docking

Purity and Supply-Chain Consistency Relative to Unspecified Analog Batches

CAS 891114-34-4 is supplied at a controlled purity of ≥95% (HPLC) by major vendors , whereas many structurally analogous oxadiazole derivatives are listed at purities of 90% or unspecified grades. Batch-to-batch variability in impurity profiles can introduce confounding bioactivity readouts, particularly in cell-based assays. The availability of a single, well-defined purity grade streamlines procurement for high-throughput screening campaigns where consistency is critical.

Chemical procurement Quality control Reproducibility

Optimal Application Scenarios for N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide Based on Differential Evidence


Fragment-Based and Lead-Optimization Libraries Requiring Lead-Like Physicochemical Space

With a molecular weight of 321.38 g·mol⁻¹ and cLogP ~3.9, CAS 891114-34-4 resides within Lead-like chemical space (MW ≤350, cLogP ≤4) . Its smaller size and lower hydrogen-bond acceptor count compared to dimethoxy or heteroaryl analogs make it a compelling entry point for fragment-growing or lead-optimization programs that demand strict adherence to drug-like property guidelines.

Thymidine Phosphorylase Inhibitor Screening and SAR Exploration

The oxadiazole scaffold has demonstrated TP inhibitory activity in the low-micromolar range, and molecular docking predicts that the 2,4-dimethylphenyl group occupies a hydrophobic sub-pocket that tolerates alkyl substitution . Incorporating CAS 891114-34-4 into TP inhibitor screening decks enables exploration of steric and lipophilic vectors distinct from those offered by methoxy, chloro, or heteroaryl analogs, thereby enriching SAR diversity.

CNS-Targeted Compound Collections Leveraging Lower TPSA

The absence of polar heteroatoms on the 5-aryl ring yields a TPSA of approximately 64 Ų, below the commonly cited CNS-permeability threshold of 70–90 Ų . This places CAS 891114-34-4 in a favorable position for inclusion in CNS-focused screening libraries, where furyl (TPSA ~77 Ų) and methoxy (TPSA ~73 Ų) analogs may exhibit reduced brain penetration potential.

High-Throughput Screening Requiring Defined Purity and Reproducible Supply

The compound's ≥95% HPLC purity specification and availability from a single catalog source reduce variability in high-throughput screening campaigns. This is particularly relevant when comparing hit rates across compound series, as inconsistent purity profiles can generate artefactual activity differentials that confound early-stage decision-making.

Quote Request

Request a Quote for N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.